molecular formula C7H13NO3 B6264096 methyl 2-[(oxetan-3-yl)amino]propanoate CAS No. 1512660-12-6

methyl 2-[(oxetan-3-yl)amino]propanoate

Cat. No.: B6264096
CAS No.: 1512660-12-6
M. Wt: 159.2
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Description

Methyl 2-[(oxetan-3-yl)amino]propanoate is a methyl ester derivative featuring an oxetane ring substituted at the 3-position with an amino group. The oxetane ring, a four-membered oxygen-containing heterocycle, confers conformational rigidity and metabolic stability, making it a valuable scaffold in medicinal chemistry for peptidomimetic design .

Properties

CAS No.

1512660-12-6

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(oxetan-3-yl)amino]propanoate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the nucleophilic substitution of an oxetane ring with an amino acid ester under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(oxetan-3-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived aldehydes or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that can interact with biological molecules . The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Key Differences:

  • Ester Group : The propyl esters exhibit lower polarity compared to the methyl ester, affecting solubility and bioavailability.
  • Boc Protection : The Boc group in these analogs introduces steric bulk, enhancing stability during synthesis but requiring deprotection for biological activity .
  • Synthesis Yields : High yields (65–85%) using MTBE/CH₂Cl₂ gradients suggest efficient synthetic routes for oxetane-containing esters .
  • Physical State : These compounds are colorless oils or waxes, whereas the methyl ester may exist as a low-melting solid due to reduced alkyl chain length.

Pesticidal Methyl Propanoate Esters ()

Compounds like haloxyfop-methyl and diclofop-methyl are methyl propanoate esters with chlorinated aromatic substituents. While structurally distinct from the target compound, they highlight the versatility of methyl esters in agrochemical design.

Key Differences:

  • Substituents: The pesticidal esters feature halogenated phenoxy groups, increasing lipophilicity and environmental persistence, whereas the oxetane-amino group in the target compound prioritizes metabolic stability and drug-like properties .
  • Applications: The pesticidal derivatives act as herbicides, targeting plant-specific enzymes, while the oxetane-amino motif is geared toward human therapeutic targets .

Pharmaceutical Derivatives ()

The patent application describes complex molecules (e.g., 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-...) incorporating the methyl(oxetan-3-yl)amino group. These structures suggest the target compound’s role as a precursor in synthesizing bioactive molecules with enhanced pharmacokinetic profiles .

Key Similarities:

  • Oxetane-Amino Motif: Shared with the target compound, this group likely improves solubility and resistance to oxidative metabolism in vivo .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Ester Group Key Substituents Functional Groups Primary Application
Methyl 2-[(oxetan-3-yl)amino]propanoate Methyl Oxetan-3-yl amino Ester, secondary amine Medicinal chemistry (inferred)
(S)-Propyl derivatives () Propyl Boc-protected amino, alkyl/aryl Ester, Boc-amine, oxetane Peptidomimetics
Haloxyfop-methyl () Methyl Chlorinated phenoxy Ester, halogenated aromatic Herbicide

Table 2: Physical and Spectral Properties

Compound Physical State Yield (%) Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound Likely low-melting solid N/A δ 3.6–3.8 (OCH₃), 4.3–4.8 (oxetane) ~170 (ester C=O), 80–90 (oxetane)
Compound 19 () Colorless oil 85 δ 4.1–4.3 (OCH₂), 1.4 (Boc t-Bu) ~155 (Boc C=O), 80–90 (oxetane)
Haloxyfop-methyl () Liquid/Solid N/A δ 6.8–8.0 (aromatic), 3.8 (OCH₃) ~170 (ester C=O), 120–140 (aromatic)

Q & A

Q. What are the recommended synthetic routes and purification methods for methyl 2-[(oxetan-3-yl)amino]propanoate?

The synthesis typically involves nucleophilic substitution or condensation reactions between oxetan-3-amine derivatives and methyl propanoate precursors. Key steps include:

  • Esterification : Using methoxycarbonyl chloride under anhydrous conditions to introduce the ester group .
  • Amination : Reacting with oxetan-3-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor purity using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques ensures structural confirmation:

  • NMR : 1H^1 \text{H}-NMR (δ 1.3–1.5 ppm for methyl groups, δ 3.6–4.2 ppm for oxetane protons) and 13C^{13} \text{C}-NMR (δ 170–175 ppm for ester carbonyl) .
  • IR : Strong absorbance at ~1740 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]+^+ at m/z ~174.1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Systematic optimization via Design of Experiments (DOE) is critical. Variables include:

  • Temperature : 70–90°C (higher temperatures risk oxetane ring-opening).
  • Catalyst : Triethylamine or DMAP to accelerate amide bond formation .
  • Solvent : DMF vs. THF; DMF improves solubility but may require post-reaction dialysis . Use response surface methodology (RSM) to model interactions and identify optimal parameters .

Q. What mechanistic insights exist for the hydrolysis of this compound under acidic vs. basic conditions?

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, forming a tetrahedral intermediate. Rate-determining step involves nucleophilic attack by water (k ≈ 1.2 × 103^{-3} s1^{-1} at pH 2) .
  • Basic Hydrolysis : OH^--mediated cleavage generates a carboxylate anion. Kinetic studies show pseudo-first-order dependence on hydroxide concentration . Computational studies (DFT) reveal transition-state stabilization differences between pathways .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Enzyme Inhibition : Screen against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate). IC50_{50} values correlate with oxetane ring rigidity .
  • Molecular Docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) to identify H-bond interactions with oxetane oxygen . Validate via SPR (surface plasmon resonance) to quantify binding affinity (KD_D ~10–100 µM) .

Q. How can contradictions in reported reaction yields (e.g., 40–75%) be resolved?

Conduct comparative kinetic studies under controlled conditions:

  • Variable Analysis : Isolate factors like moisture sensitivity (use Schlenk-line techniques) or catalytic impurities (e.g., trace metals) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and side reactions .

Q. What strategies ensure the compound’s stability during long-term storage?

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C. Store at –20°C in amber vials .
  • Moisture Control : Use molecular sieves (3Å) in sealed containers to prevent hydrolysis .

Q. Which computational methods predict the regioselectivity of substituent additions to the oxetane ring?

  • DFT Calculations : Compare activation energies for nucleophilic attacks at C2 vs. C4 positions. Solvent effects (PCM model) refine predictions .
  • MD Simulations : Analyze steric and electronic environments using Gaussian 16 or ORCA .

Q. How can the compound be integrated into polymer matrices for material science applications?

  • Copolymerization : Radical-initiated polymerization with acrylates (e.g., methyl methacrylate) at 70°C .
  • Characterization : Use AFM/SEM to assess morphology and DSC for glass transition temperature (Tg_g) shifts .

Q. What experimental approaches elucidate the role of the oxetane ring in modulating solubility and bioavailability?

  • LogP Measurement : Shake-flask method (octanol/water) to compare with non-oxetane analogs (ΔlogP ≈ –0.5) .
  • Permeability Assays : Caco-2 cell monolayers to evaluate intestinal absorption (Papp_{app} ~1 × 106^{-6} cm/s) .

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